![molecular formula C10H11ClN2O2 B581547 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-92-7](/img/structure/B581547.png)
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
“5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C10H11ClN2O2 . It is a halogenated heterocycle and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a dimethoxymethyl group at the 4-position . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.
Physical And Chemical Properties Analysis
The molecular weight of “5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine” is 226.66 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current information.
Scientific Research Applications
Antimicrobial Agents
The heterocyclic structure of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine suggests potential antimicrobial activity. Researchers have explored its derivatives for their ability to inhibit bacterial and fungal growth. Investigating its mechanism of action and optimizing its efficacy could lead to novel antimicrobial agents .
Mechanism of Action
Target of Action
It’s structurally similar to imidazo[4,5-b]pyridine derivatives, which are known to interact with various targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids .
Mode of Action
For example, it could act as a positive allosteric modulator of GABA A receptors, enhancing the effect of the neurotransmitter GABA .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Based on its structural similarity to imidazo[4,5-b]pyridine derivatives, it may have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
properties
IUPAC Name |
5-chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-6-3-4-12-9(6)13-5-7(8)11/h3-5,10H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGJKUQSSTUXRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C=CNC2=NC=C1Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679108 |
Source
|
Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1261365-92-7 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(dimethoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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